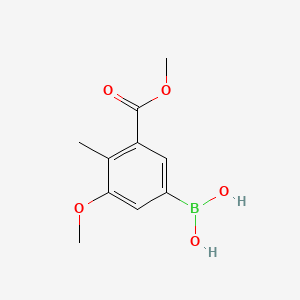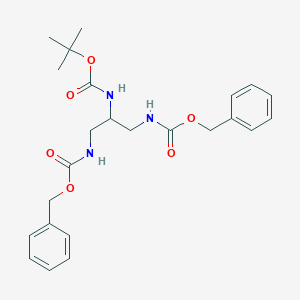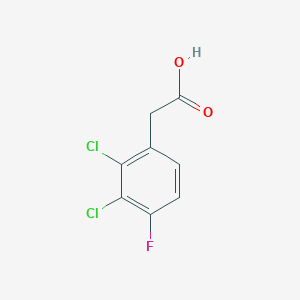
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is a chemical compound with the molecular formula C8H4BF6KO. It is a potassium salt of a boronic acid derivative, characterized by the presence of trifluoroacetyl and phenyl groups. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate can be synthesized through a multi-step process involving the reaction of boronic acids with potassium bifluoride (KHF2) as a fluorinating agent . The general reaction conditions include:
Reagents: Boronic acid, potassium bifluoride
Solvents: Typically, anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Acylation: The compound can act as an acylating agent, introducing the trifluoroacetyl group into other molecules.
Common Reagents and Conditions
Reagents: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents like THF or DMSO, under inert atmosphere, and at moderate temperatures.
Major Products
The major products formed from these reactions include trifluoroacetylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate involves its ability to act as a nucleophilic reagent. The trifluoroacetyl group can participate in nucleophilic substitution and acylation reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroacetate: A related compound with similar reactivity, used in trifluoromethylation reactions.
Potassium phenyltrifluoroborate: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is unique due to the presence of both trifluoroacetyl and phenyl groups, which confer distinct reactivity and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-(2,2,2-trifluoroacetyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BF6O.K/c10-8(11,12)7(16)5-2-1-3-6(4-5)9(13,14)15;/h1-4H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCXNSMWRMCWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BF6KO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine](/img/structure/B8248849.png)













